molecular formula C8H9NO6 B156080 dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate CAS No. 1632-19-5

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

Cat. No. B156080
CAS RN: 1632-19-5
M. Wt: 215.16 g/mol
InChI Key: QCPBGHYMHYWRHG-UHFFFAOYSA-N
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Description

The compound of interest, dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, is a derivative of pyrrole, which is a five-membered heterocyclic compound. Pyrrole derivatives are significant in various chemical syntheses due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The papers provided discuss several related pyrrole derivatives and their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions or substitutions on pre-existing pyrrole frameworks. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate is characterized by spectroscopic methods and quantum chemical calculations, indicating an exothermic and spontaneous reaction at room temperature . Another example is the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate through a Hantzsch condensation reaction promoted by microwave irradiation . These methods highlight the versatility of pyrrole chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy, complemented by quantum chemical calculations . The vibrational analysis and topological parameters from bond critical points (BCP) calculated by Bader's 'Atoms in molecules' (AIM) theory provide insights into the strength and nature of intra- and intermolecular interactions, such as hydrogen bonding, which is crucial for dimer formation .

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions, including Michael addition and condensation reactions. For example, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield complex heterocyclic structures . The reactivity of these compounds is often predicted using local electronic descriptors and molecular electrostatic potential surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The binding energies of dimers, calculated using DFT and AIM, suggest strong intermolecular interactions . The local reactivity descriptors, such as Fukui functions and electrophilicity indices, are used to determine the reactive sites within the molecules .

Scientific Research Applications

Continuous Flow Synthesis

A study by Drop et al. (2017) highlights the use of continuous flow ring-closing metathesis as an environmentally-friendly route to synthesize 2,5-dihydro-1H-pyrrole-3-carboxylates, a key building block for high-value pyrroles. The study demonstrated the efficiency of dimethyl carbonate as a green solvent under continuous flow conditions, achieving high yield and scalability (Drop et al., 2017).

Molecular Structure and Spectral Analyses

Singh et al. (2013) focused on the synthesis, molecular structure, and spectral analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their research provided insights into the properties of the compound through quantum chemical calculations and vibrational analysis, indicating potential applications in material science (Singh et al., 2013).

Nucleophilic Addition Reactions

The study by Silaichev et al. (2012) explored the [3 + 3]-nucleophilic addition of acyclic enamino ketones to dimethyl 1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, leading to the synthesis of complex pyrrole derivatives. This method represents a novel approach to accessing bridged heterocyclic systems with potential for further chemical exploration (Silaichev et al., 2012).

Experimental and Computational Studies

Another significant contribution to the field comes from Singh et al. (2014), who conducted an experimental and computational study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their work includes vibrational analysis and DFT studies, suggesting the material's suitability for forming new heterocyclic compounds and potential use in non-linear optical applications (Singh et al., 2014).

Antimicrobial Properties

A study focused on synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives evaluated their in vitro antimicrobial activities. The findings indicate that these compounds exhibit significant antibacterial and antifungal properties, suggesting their potential as new antimicrobial agents (Hublikar et al., 2019).

Safety And Hazards

The safety information available indicates that dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPBGHYMHYWRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369463
Record name Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

CAS RN

1632-19-5
Record name Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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